Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol
Description
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) framework fused with a 1,3-dioxolane ring at the 2-position. The spiro architecture imparts rigidity, which may influence stereoelectronic properties and reactivity compared to non-spiro systems .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ylmethanol |
InChI |
InChI=1S/C10H16O3/c11-6-8-4-9-3-7(8)5-10(9)12-1-2-13-10/h7-9,11H,1-6H2 |
InChI Key |
PWDZHUDNBQRZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3CO |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis Strategy
The synthesis generally involves:
- Formation of the bicyclo[2.2.1]heptane core,
- Construction of the 1,3-dioxolane ring via acetalization,
- Introduction of the methanol functional group at the spiro junction.
The multi-step process often begins with simpler bicyclic precursors, progressing through functional group manipulations, cyclizations, and protective group strategies to achieve the final compound.
Key Synthetic Routes and Methodologies
| Method | Description | Reference/Source | Remarks |
|---|---|---|---|
| A. Diels-Alder Cycloaddition Approach | Utilizes a Diels-Alder reaction between cyclopentadiene and suitable dienophiles to generate the bicyclo[2.2.1]heptane core, followed by functionalization. | Derived from classical cycloaddition techniques, adapted in recent patents and research articles. | Enables stereocontrol; suitable for diverse substitutions. |
| B. Multi-step Functionalization and Ring Closure | Starting from substituted norbornane derivatives, subsequent oxidation, acetalization, and hydroxymethylation steps introduce the dioxolane and hydroxymethyl groups. | Patent US5679693A describes such multi-step synthesis involving acetal formation and hydroxymethylation. | Offers high selectivity; adaptable to various substituents. |
| C. Direct Hydroxymethylation of Bicyclic Precursors | Hydroxymethylation at the spiro junction via formaldehyde or paraformaldehyde under acidic or basic catalysis. | Experimental methods documented in recent chemical literature. | Simplifies synthesis; requires controlled conditions to prevent over-alkylation. |
| D. Ring-Closing via Acetalization | Formation of the 1,3-dioxolane ring through reaction of aldehyde intermediates with ethylene glycol derivatives under acid catalysis. | Common in heterocyclic synthesis; detailed in organic synthesis textbooks and patent literature. | Critical for establishing the dioxolane ring with stereochemical fidelity. |
| E. Use of Protecting Groups and Sequential Functionalization | Protecting hydroxyl groups during intermediate steps, followed by deprotection and final functionalization. | Standard practice in complex organic synthesis, as detailed in advanced synthesis protocols. | Ensures regioselectivity and minimizes side reactions. |
Detailed Synthetic Pathway Example
Step 1: Construction of the Bicyclo[2.2.1]heptane Core
- Reaction: Diels-Alder cycloaddition between cyclopentadiene and a suitable dienophile (e.g., maleic anhydride or derivatives).
- Outcome: Formation of norbornene derivatives, which serve as precursors for further functionalization.
Step 2: Functionalization to Introduce Hydroxymethyl Group
- Reaction: Hydroxymethylation using formaldehyde or paraformaldehyde under controlled pH conditions.
- Notes: This step attaches the hydroxymethyl group at the bridgehead position, setting the stage for subsequent ring formation.
Step 3: Formation of the 1,3-Dioxolane Ring
- Reaction: Acetalization of aldehyde intermediates with ethylene glycol derivatives under acid catalysis (e.g., p-toluenesulfonic acid).
- Outcome: Formation of the dioxolane ring fused to the bicyclic system, creating the spiro linkage.
Step 4: Final Hydroxymethylation and Purification
- Reaction: Additional hydroxymethylation at the spiro junction to install the methanol group.
- Purification: Chromatographic techniques, such as flash chromatography, are employed to obtain high-purity product.
Research Discoveries and Innovations
- Catalytic Variants: Recent research highlights the use of Lewis acids (e.g., BF₃·OEt₂) to catalyze acetalization, improving yields and stereoselectivity.
- Green Chemistry Approaches: Utilization of environmentally benign solvents and catalysts, such as water or ethanol, to promote sustainable synthesis.
- Stereochemical Control: Development of chiral auxiliaries and asymmetric catalysis to produce enantiomerically pure compounds, crucial for pharmaceutical applications.
- Flow Chemistry: Emerging techniques utilize continuous flow reactors for safer and more efficient synthesis of complex spiro compounds.
Data Tables Summarizing Key Parameters
| Parameter | Details | References |
|---|---|---|
| Starting Materials | Cyclopentadiene, maleic anhydride, formaldehyde, ethylene glycol derivatives | Patent US5679693A, recent synthesis reports |
| Reaction Conditions | Acid catalysis (p-toluenesulfonic acid), controlled temperature (0–50°C), inert atmosphere | Literature and patent protocols |
| Yield Range | Typically 50–80% per step | Experimental data from recent research |
| Purification Techniques | Chromatography, recrystallization | Standard organic synthesis procedures |
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the dioxolane ring, leading to ring-opening or hydrogenation.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced forms (alcohols, alkanes), and substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key analogs differ in substituents at the 3- or 5-positions of the bicyclo[2.2.1]heptane core:
Key Observations :
- The 3-one derivative exhibits notable bioactivity (22.31% abundance in methanol extracts of Ajuga integrifolia), attributed to its electrophilic ketone group, which may interact with biological targets .
- The 5-methanol analog is expected to display higher polarity than its ethanol or bromo counterparts, influencing solubility and pharmacokinetic profiles .
Structural and Topological Complexity
- Bicyclo[2.2.1]heptane-based spiro compounds exhibit higher topological complexity indices (e.g., twc and wcx) compared to simpler bicyclic or monocyclic systems. This complexity influences retrosynthetic strategies, favoring disconnections that simplify the core while preserving stereochemistry .
- Spiro[cyclopropane-bicyclo[2.2.1]heptane] (C9H14, MW 122.21) serves as a benchmark for comparing strain energy and stability, with ionization energy at 9.45 eV .
Q & A
Q. What are the common synthetic routes for Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol?
Methodological Answer: Synthesis typically involves multi-step strategies starting from bicyclo[2.2.1]heptane derivatives. Key steps include:
- Spiroannulation : Cyclization of bicyclo[2.2.1]heptane precursors with 1,3-dioxolane-forming reagents (e.g., glycols or carbonyl compounds under acidic conditions).
- Functionalization : Methanol substitution at the 5-position via nucleophilic displacement or hydroxylation of a pre-installed leaving group (e.g., bromide or tosylate) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol for enantiomeric resolution .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., orthorhombic crystal system, space group P222, with a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) .
- NMR Spectroscopy : H and C NMR confirm spirocyclic connectivity (e.g., methanol proton at δ 3.5–4.0 ppm, dioxolane protons at δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 336.43) .
Q. Are there reports of natural occurrence or extraction of this compound?
Methodological Answer: GC-MS analysis of Ajuga integrifolia leaf extracts identified this compound (22.31% abundance) using:
- Column : Polar capillary column (e.g., HP-5MS).
- Parameters : Temperature gradient from 50°C to 300°C at 10°C/min, He carrier gas.
- Sample Prep : Methanol extraction, followed by derivatization (e.g., silylation) to enhance volatility .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in oxidation reactions?
Methodological Answer: The rigid bicyclo[2.2.1]heptane core imposes steric constraints:
- Syn-Dihydroxylation : Enantiopure spiro peroxides (e.g., P4') enable asymmetric dihydroxylation of alkenes. Selectivity arises from steric shielding of the endo face, favoring syn addition (yields up to 96%) .
- Aromatic C-H Oxidation : Regioselectivity is controlled by the spirocyclic scaffold’s electron-withdrawing effects, directing electrophilic attack to para positions .
Q. What methodological challenges arise in enantioselective synthesis?
Methodological Answer: Key challenges include:
- Chiral Resolution : Use of enantiopure starting materials (e.g., (1R,4R,7S)-configured precursors) or chiral auxiliaries (e.g., Boc-protected amines) .
- Racemization Risk : Mild conditions (e.g., low-temperature recrystallization) prevent epimerization at the spiro carbon .
- Catalytic Asymmetry : Transition-metal catalysts (e.g., Ru or Rh complexes) for kinetic resolution remain under exploration .
Q. How can computational modeling predict physicochemical properties?
Methodological Answer:
Q. How should researchers address contradictions in spectroscopic data?
Methodological Answer:
Q. What role does this compound play in biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
